molecular formula C12H13N B1309369 1-(2-ethylphenyl)-1H-pyrrole CAS No. 299426-84-9

1-(2-ethylphenyl)-1H-pyrrole

Cat. No.: B1309369
CAS No.: 299426-84-9
M. Wt: 171.24 g/mol
InChI Key: HUNMGGBMSVCATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. The compound features a 2-ethylphenyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylamine with 1,4-diketones under acidic conditions. Another method includes the cyclization of 2-ethylphenyl-substituted α,β-unsaturated carbonyl compounds in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrrole: Lacks the ethyl group, leading to different chemical properties and reactivity.

    1-(2-Methylphenyl)-1H-pyrrole: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    1-(2-Chlorophenyl)-1H-pyrrole: The presence of a chlorine atom introduces different reactivity patterns.

Uniqueness: 1-(2-Ethylphenyl)-1H-pyrrole is unique due to the presence of the 2-ethylphenyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its solubility and stability in various environments.

Properties

IUPAC Name

1-(2-ethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNMGGBMSVCATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethylphenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(2-ethylphenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(2-ethylphenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(2-ethylphenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(2-ethylphenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(2-ethylphenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.